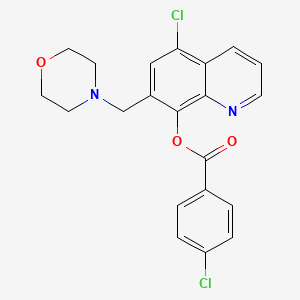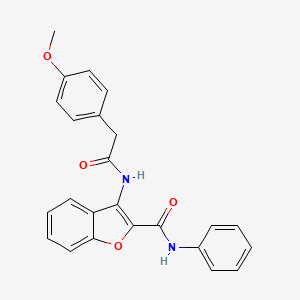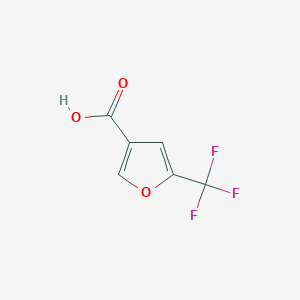
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indole moiety linked to a pyridine ring via a urea linkage, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethylamine, indole-3-carboxaldehyde, and 2-aminopyridine.
Reaction Conditions: The initial step involves the condensation of 2-methoxyethylamine with indole-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-aminopyridine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) to form the desired urea linkage.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Scale-up processes may also include purification steps like recrystallization or chromatography.
化学反应分析
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyridine rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptor sites, modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(1-(2-hydroxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea: This compound features a hydroxyethyl group instead of a methoxyethyl group, which may alter its chemical reactivity and biological activity.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea: The position of the pyridine ring nitrogen is different, which can affect the compound’s binding affinity and selectivity for molecular targets.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-4-yl)urea: Similar to the previous compound, the position of the nitrogen in the pyridine ring is altered, leading to potential differences in activity and applications.
属性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-23-11-10-21-12-14(13-6-2-3-7-15(13)21)19-17(22)20-16-8-4-5-9-18-16/h2-9,12H,10-11H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYMYQRACUQJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2637073.png)
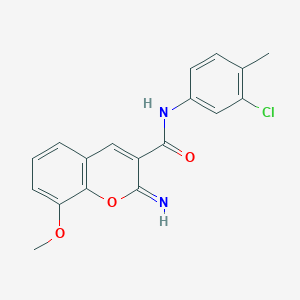
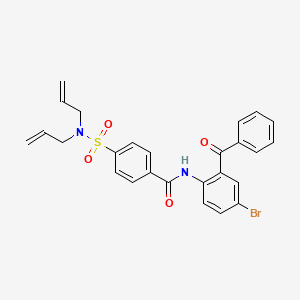
![2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2637078.png)
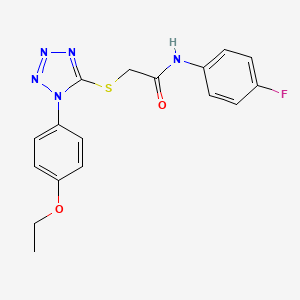
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)
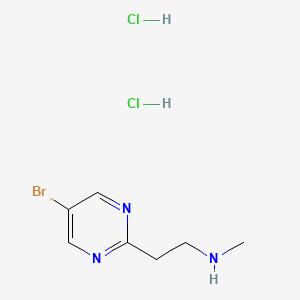
![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)
![4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2637086.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2637088.png)
![3,3-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}butanamide](/img/structure/B2637092.png)
